Enhanced Lipophilicity (LogP) and Molecular Weight Versus Non-Ethylated Analog
The presence of the 5-ethyl group in the target compound confers a significant increase in lipophilicity compared to the non-ethylated analog (3-trifluoromethyl-1H-pyrazol-4-yl)methanol (CAS 1001020-13-8). This is evidenced by the target compound's higher predicted LogP (XLogP3 = 1.1 [1]) compared to the analog's (LogP = 0.10 [2]). The target compound also has a higher molecular weight (194.15 g/mol [1]) than the analog (166.10 g/mol [2]), a difference of +28.05 g/mol. This increased lipophilicity and molecular weight, driven by the ethyl substitution, are critical for membrane permeability and metabolic stability in drug discovery programs .
| Evidence Dimension | Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3 = 1.1; MW = 194.15 g/mol |
| Comparator Or Baseline | (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol (CAS 1001020-13-8): LogP = 0.10; MW = 166.10 g/mol |
| Quantified Difference | LogP difference = +1.00; MW difference = +28.05 g/mol |
| Conditions | Predicted values based on molecular structure; source: Kuujia.com, Chemsrc.com. |
Why This Matters
A 1-unit increase in LogP can correspond to a ~10-fold increase in partition coefficient, which significantly impacts the absorption and distribution of derived compounds in biological systems.
- [1] Kuujia. (2025). (5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol. Kuujia Product Database. View Source
- [2] ChemSrc. (2024). 3-三氟甲基-4-(羟甲基)吡唑 CAS 1001020-13-8. ChemSrc Product Database. View Source
